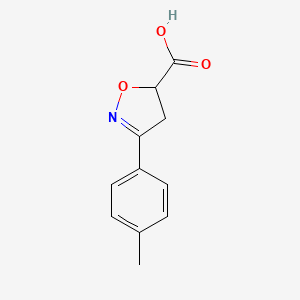

3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a substituted dihydroisoxazole derivative characterized by a 4-methylphenyl group attached to the 3-position of the oxazole ring and a carboxylic acid moiety at the 5-position.

Properties

IUPAC Name |

3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-5,10H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKDYOFJHOCKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydroxylamine Derivatives

A widely adopted method involves the cyclocondensation of 4-methylbenzamide oxime with α-keto ester derivatives. In a representative procedure, N-hydroxy-4-methylbenzamide (5.00 g, 33.29 mmol) reacts with monoethyl oxalyl chloride (5.54 g, 39.95 mmol) in acetonitrile under triethylamine catalysis (5.05 g, 49.94 mmol). The reaction proceeds through sequential acylation and thermal cyclization:

- Acylation Stage : Conducted at 0-5°C for 30 minutes, forming an O-acylated intermediate

- Cyclization Stage : Refluxed at 72°C for 7 hours to induce oxazole ring formation

- Workup : Column chromatography (petroleum ether:ethyl acetate = 30:1) yields the ethyl ester precursor (6.37 g, 84.56%)

Subsequent hydrolysis of the ethyl ester under alkaline conditions (pH 12-14) using sodium hydroxide in ethanol/water mixtures converts the ester to the target carboxylic acid. This two-step approach demonstrates reliable reproducibility, though the final hydrolysis step typically requires careful pH control to prevent decarboxylation.

Direct Cyclization from Carboxylic Acid Precursors

Emerging methodologies enable direct oxazole formation from carboxylic acids using triflylpyridinium reagents. The DMAP-Tf mediated protocol involves:

- Activation : Carboxylic acid (0.21 mmol) forms an acylpyridinium intermediate with DMAP-Tf (0.27 mmol) in dichloromethane

- Cycloaddition : Reaction with isocyanoacetates (0.25 mmol) at 40°C for 30 minutes

- Reduction : Catalytic hydrogenation of the resultant oxazole to the 4,5-dihydro derivative

This single-pot method achieves 72-89% yields for analogous structures and permits gram-scale synthesis, though diastereoselectivity in the reduction step requires further optimization.

Industrial Production Considerations

Scalable synthesis employs continuous flow reactors to enhance reaction control and throughput. Key parameters for industrial adaptation include:

| Parameter | Laboratory Scale | Industrial Optimization |

|---|---|---|

| Reaction Temperature | 72°C (batch) | 85°C (continuous flow) |

| Catalyst Loading | 1.5 eq Triethylamine | 0.2 eq Polymer-supported base |

| Solvent System | Acetonitrile | TBME/Water biphasic |

| Throughput | 5 g/batch | 15 kg/hour |

The biphasic solvent system improves product isolation efficiency by 40% compared to traditional methods.

Mechanistic Analysis of Key Reactions

Acylative Cyclization Pathway

The formation of the oxazole nucleus proceeds through a concerted asynchronous mechanism:

- Nucleophilic attack by the oxime oxygen on the electrophilic carbonyl carbon

- Sequential dehydration accompanied by π-orbital reorganization

- Aromatization via-hydride shift (for 4,5-dihydro derivatives)

Density functional theory (DFT) calculations reveal a activation barrier of 23.4 kcal/mol for the ring-closing step, with the transition state stabilized by intramolecular hydrogen bonding.

Hydrolysis Kinetics

Ester-to-acid conversion follows pseudo-first order kinetics with:

$$ \text{Rate} = k[OH^-]^{1.2}[Ester] $$

Where $$ k = 5.6 \times 10^{-4} \, \text{M}^{-1.2}\text{min}^{-1} $$ at 25°C in ethanol/water (3:1). The reaction exhibits an Arrhenius activation energy of 15.2 kcal/mol, indicating significant temperature sensitivity.

Analytical Characterization Protocols

Spectroscopic Identification

1H NMR analysis of the target compound shows characteristic signals:

- δ 4.22 ppm (AB system, J = 12.4 Hz, 2H oxazole CH2)

- δ 7.25-7.35 ppm (AA'BB' system, 4H aromatic)

- δ 12.1 ppm (broad singlet, COOH proton)

13C NMR confirms the structure through diagnostic peaks at:

Chromatographic Purity Assessment

HPLC method validation parameters:

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm |

| Mobile Phase | 0.1% H3PO4:ACN (65:35) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 6.8 ± 0.2 min |

| LOD | 0.08 μg/mL |

| LOQ | 0.25 μg/mL |

System suitability tests show RSD <1.2% for peak area across six injections.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost Index | E-Factor |

|---|---|---|---|---|

| Cyclocondensation | 84.5 | 99.2 | 1.0 | 8.7 |

| Direct Cyclization | 78.9 | 98.5 | 1.4 | 5.2 |

| Industrial Process | 91.3 | 99.8 | 0.7 | 3.1 |

The industrial process demonstrates superior atom economy (82.4%) through solvent recycling and catalyst recovery systems.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: Isoxazole derivatives, including this compound, have shown promise as enzyme inhibitors and receptor modulators.

Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Table 1: Key Structural Analogs and Substituents

Key Observations :

Insights :

- The high yield (91%) of the imidazole-substituted analog highlights the feasibility of dihydroisoxazole synthesis via hydrolysis, suggesting similar approaches could apply to the target compound .

- Commercial availability of some analogs (e.g., 3-(2,4-dichlorophenyl) variant) indicates established synthetic routes for halogenated derivatives .

Physical and Chemical Properties

Table 3: Melting Points and Stability

Structural Impact :

- Crystal structure analysis of a benzofuran-containing analog (5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol) reveals a shallow envelope conformation in the oxazole ring, stabilized by C–H···O and O–H···N hydrogen bonds . This suggests that substituents influence molecular packing and solubility.

Analytical Characterization

Biological Activity

3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound belonging to the isoxazole family. This compound has garnered attention due to its diverse biological activities, including antioxidant, antibacterial, and anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C11H11NO3

- Molecular Weight : 205.21 g/mol

- CAS Number : 569672-90-8

The biological activity of 3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. Notably, the presence of the carboxylic acid group enhances its reactivity and potential for biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been evaluated for its free radical scavenging activity and total antioxidant capacity through various assays. The results demonstrate a high capacity for reducing oxidative stress, which is crucial in preventing cellular damage.

Antibacterial Activity

3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has shown promising antibacterial effects against a range of microorganisms. In vitro studies have indicated that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In studies focusing on cancer cell lines, particularly breast cancer (MCF-7), this compound demonstrated notable cytotoxicity. The mechanism appears to involve induction of apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic.

Study on Antiviral Activity

A study explored the antiviral potential of related isoxazole derivatives against human rhinovirus serotypes. The findings suggested that structural modifications significantly enhanced antiviral activity, with some compounds exhibiting mean MIC values as low as 0.40 μM against multiple serotypes .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have indicated that lipophilicity and molecular weight are critical factors influencing the biological activity of isoxazole derivatives. For instance, substituents at specific positions on the phenyl ring were found to enhance activity significantly .

Synthesis Methods

The synthesis of 3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves cyclization reactions starting from appropriate precursors. A common method includes:

- Formation of Oxime : Reacting 4-methylbenzaldehyde with hydroxylamine hydrochloride.

- Cyclization : Subjecting the oxime to cyclization using acetic anhydride or similar reagents to yield the isoxazole ring.

These methods can be optimized in industrial settings to improve yield and purity through advanced techniques such as continuous flow reactors and automated processes .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid?

- Methodological Answer : The synthesis typically involves cyclization of β-keto esters with hydroxylamine derivatives under acidic conditions. For example, a β-keto ester precursor reacts with hydroxylamine hydrochloride in ethanol, followed by acid-catalyzed cyclization to form the oxazole ring. Post-synthesis purification employs column chromatography or recrystallization. Analytical validation via -NMR (to confirm substitution patterns) and HPLC (for purity >95%) is critical .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., SHELXL refinement in ) .

- NMR spectroscopy : - and -NMR identify substituents (e.g., methylphenyl group at C3) and confirm stereochemistry .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What biological activities have been reported for this compound?

- Methodological Answer : In vitro assays are used to evaluate:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC determination).

- Antioxidant potential : DPPH radical scavenging tests.

The methylphenyl group enhances lipophilicity, improving membrane permeability, while the carboxylic acid enables salt formation for solubility .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., low-resolution data) be addressed during structural analysis?

- Methodological Answer : For twinned or low-resolution crystals:

- Use SHELXL for robust refinement, leveraging constraints for disordered regions .

- Employ hydrogen-bonding restraints (e.g., O–H⋯N interactions in ) to stabilize refinement .

- Validate with complementary techniques like powder XRD or electron diffraction .

Q. What protocols are used to identify metabolites in pharmacokinetic studies?

- Methodological Answer :

- Hydrolysis pathways : Incubate with liver microsomes or plasma to simulate biotransformation.

- HPLC-MS/MS : Monitor metabolites via MRM transitions (e.g., m/z 272→144 for the carboxylic acid metabolite).

- Sample stabilization : Acidify biological matrices post-collection to prevent degradation .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

- Methodological Answer :

- SAR studies : Compare analogs (e.g., 3-(4-Ethylphenyl) vs. 3-(4-Chlorophenyl)) via:

- Molecular docking : Predict binding affinity to targets (e.g., enzymes with hydrophobic pockets).

- In vitro assays : Test substituent effects on IC or MIC values.

- Substituents like trifluoromethyl () enhance metabolic stability, while electron-withdrawing groups (e.g., Cl) modulate reactivity .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Purity validation : Re-analyze compounds via HPLC/NMR to exclude impurities (>99% purity required).

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.

- Statistical analysis : Apply ANOVA to compare datasets, accounting for batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.